molecular formula C7H19Cl2N3O B1424033 N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride CAS No. 1220037-40-0

N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride

Cat. No.: B1424033
CAS No.: 1220037-40-0
M. Wt: 232.15 g/mol
InChI Key: FPOCLRPVILJQGV-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance for scientific research and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-(dimethylamino)ethanol and methylamine.

  • Reaction Steps: The reaction involves the formation of an intermediate compound through the reaction of 2-(dimethylamino)ethanol with methylamine under controlled conditions.

  • Purification: The intermediate compound is then purified to obtain the desired product.

  • Dihydrochloride Formation: The purified compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Production: Some industrial processes may use continuous flow methods to increase production efficiency and reduce costs.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be used in biological studies to investigate cellular processes and interactions.

  • Industry: The compound is used in various industrial processes, including the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism by which N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-hydroxyethylamine: Similar structure but lacks the acetamide group.

  • 2-(Dimethylamino)ethanol: A closely related compound with a hydroxyl group instead of the acetamide group.

  • N-Methyldiethanolamine: Another compound with a similar molecular framework but different functional groups.

Uniqueness: N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.2ClH/c1-8-6-7(11)9-4-5-10(2)3;;/h8H,4-6H2,1-3H3,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCLRPVILJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
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N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
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N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
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N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
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N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
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N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride

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